molecular formula C19H14F2N2O6S B3003408 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide CAS No. 1170916-96-7

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide

Cat. No. B3003408
CAS RN: 1170916-96-7
M. Wt: 436.39
InChI Key: NWYHKYCATHYYBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives has been explored in various studies. In one such study, N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a range of analogues with moderate to good yields . Another approach involved the synthesis of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand-based metal complexes using conventional and microwave irradiation methods, which were characterized by various spectroscopic techniques . Additionally, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes was reported, with characterization including single crystal X-ray diffraction . A regioselective monoamidation method for furan-2,5-dicarboxylic acid was also presented, yielding monoamides with very good yields .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been elucidated using various spectroscopic methods. For instance, the metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide were characterized by NMR, infrared, UV-vis, and mass spectral studies, which supported the proposed bidentate ligand behavior . The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined by single crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Density functional theory (DFT) computations were also employed to optimize the structures of the metal complexes and calculate molecular orbitals .

Chemical Reactions Analysis

The furan-2-carboxamide derivatives have been investigated for their reactivity in various chemical reactions. The synthesized N-(4-bromophenyl)furan-2-carboxamide analogues were tested for their in vitro anti-bacterial activities against drug-resistant bacteria, showing significant effectiveness . The metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide were evaluated for their antimicrobial and antioxidant activities, with the chelation process enhancing their biological behavior . The thermal decomposition of the metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was studied using thermogravimetry, and their anticancer and antioxidant activities were assessed .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives have been characterized in detail. The electrical conductivity of the metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide was studied as a function of temperature, indicating their semiconducting nature . The antimicrobial and antioxidant activities of these complexes were found to be superior to the ligand alone . The thermal stability of the metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was investigated, providing insights into their decomposition patterns .

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O6S/c20-12-2-3-13(21)14(8-12)23-19(24)16-5-6-18(29-16)30(25,26)22-9-11-1-4-15-17(7-11)28-10-27-15/h1-8,22H,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYHKYCATHYYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide

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